3-(Acetyloxy)androstan-17-yl benzoate
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Overview
Description
3-(Acetyloxy)androstan-17-yl benzoate is a synthetic organic compound with the molecular formula C28H36O5 It is a derivative of androstane, a steroid framework, and contains both acetyloxy and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)androstan-17-yl benzoate typically involves multiple steps, starting from androstane derivatives. One common method includes the protection of hydroxyl groups followed by esterification reactions. For instance, the hydroxyl group at the 3-position can be protected by acetylation using acetic anhydride in the presence of a base such as pyridine. The benzoate ester at the 17-position can be introduced using benzoyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)androstan-17-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(Acetyloxy)androstan-17-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including hormone regulation and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of hormone-related disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)androstan-17-yl benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to steroid receptors or inhibit enzymes involved in steroid metabolism. These interactions can modulate various physiological pathways, leading to its observed effects .
Properties
Molecular Formula |
C28H38O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate |
InChI |
InChI=1S/C28H38O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-8,20-25H,9-17H2,1-3H3 |
InChI Key |
MCVIVMYFDOKJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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